molecular formula C11H16N2O4S B1168334 LF 57 CAS No. 124364-51-8

LF 57

Cat. No.: B1168334
CAS No.: 124364-51-8
Attention: For research use only. Not for human or veterinary use.
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Description

LF 57 is an organic semiconductor (OSC) belonging to the naphthalene diimide (NDI) derivative family, which is characterized by its low-frequency (LF) vibrational modes and high charge-carrier mobility. These compounds exhibit intense LF Raman-active vibrations (<20 cm⁻¹), which are critical for understanding their dynamic disorder and electronic properties.

Properties

CAS No.

124364-51-8

Molecular Formula

C11H16N2O4S

Synonyms

LF 57

Origin of Product

United States

Chemical Reactions Analysis

Reaction with Halogens

Lanthanum reacts vigorously with halogens to form LaF₃, LaCl₃, LaBr₃, and LaI₃. Among these, LaF₃ is notable for its stability and low solubility in water.

Reaction Equations

ReactionConditionsProduct
2La+3F22LaF32\text{La}+3\text{F}_2\rightarrow 2\text{LaF}_3Room temperatureWhite crystalline solid
2La+3Cl22LaCl32\text{La}+3\text{Cl}_2\rightarrow 2\text{LaCl}_3Heated (>300°C)Hygroscopic powder

LaF₃ exhibits a hexagonal crystal structure (similar to La2O3\text{La}_2\text{O}_3) and is resistant to hydrolysis .

Reaction with Water

LaF₃ reacts minimally with cold water but undergoes hydrolysis in hot water to form lanthanum hydroxide and hydrofluoric acid:
LaF3+3H2OLa OH 3+3HF\text{LaF}_3+3\text{H}_2\text{O}\rightarrow \text{La OH }_3+3\text{HF}
This reaction is critical in environmental contexts due to HF release .

Reaction with Acids

LaF₃ is sparingly soluble in dilute sulfuric acid but dissolves in concentrated hot acids:
2LaF3+3H2SO4La2(SO4)3+6HF2\text{LaF}_3+3\text{H}_2\text{SO}_4\rightarrow \text{La}_2(\text{SO}_4)_3+6\text{HF}
The dissolution mechanism involves the formation of [La OH2 9]3+[\text{La OH}_2\text{ }_9]^{3+} complexes .

Thermodynamic and Kinetic Data

PropertyValueSource
Melting Point1,493°C
Solubility (H₂O)0.007 g/100 mL
Standard ΔG° (formation)-1,678 kJ/mol

Comparison with Similar Compounds

Research Implications and Gaps

  • Computational Refinement : Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches may improve sub-20 cm⁻¹ predictions for NDIs .
  • Synthetic Exploration : Modifying alkyl chains in this compound could optimize thermal stability and device performance, as seen in NDI-Hex vs. NDI-CHex .

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